N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines chromen, benzofuran, and carboxamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen and benzofuran derivatives, such as:
- 3,4-dimethoxyphenethylamine
- 2-(3,4-dimethoxyphenyl)ethylamine
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide .
Uniqueness
What sets N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C26H19NO6 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H19NO6/c1-30-22-9-7-16(11-24(22)31-2)23-14-19(28)18-13-17(8-10-21(18)33-23)27-26(29)25-12-15-5-3-4-6-20(15)32-25/h3-14H,1-2H3,(H,27,29) |
InChI Key |
DQQOXOBZOFDENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)OC |
Origin of Product |
United States |
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